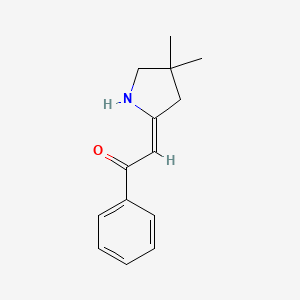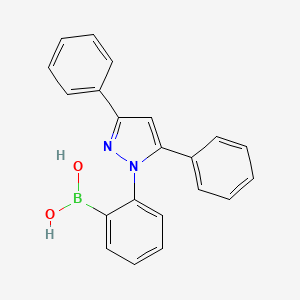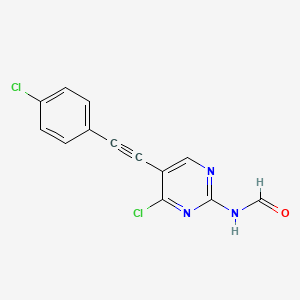
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is an aromatic compound with the molecular formula C13H7Cl2N3O and a molecular weight of 292.12 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with chloro and ethynyl groups, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and ethynyl derivatives.
Substitution Reactions: The chloro and ethynyl groups are introduced into the pyrimidine ring through substitution reactions. Common reagents used in these reactions include chloroform and ethynyl derivatives under specific conditions such as reflux or catalytic amounts of acids or bases.
Formylation: The final step involves the formylation of the pyrimidine ring to introduce the formamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the formamide group to an amine.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chloro-5-((4-bromophenyl)ethynyl)pyrimidin-2-yl)formamide
- N-(4-Chloro-5-((4-fluorophenyl)ethynyl)pyrimidin-2-yl)formamide
- N-(4-Chloro-5-((4-methylphenyl)ethynyl)pyrimidin-2-yl)formamide
Uniqueness
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
393857-39-1 |
|---|---|
Formule moléculaire |
C13H7Cl2N3O |
Poids moléculaire |
292.12 g/mol |
Nom IUPAC |
N-[4-chloro-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-2-yl]formamide |
InChI |
InChI=1S/C13H7Cl2N3O/c14-11-5-2-9(3-6-11)1-4-10-7-16-13(17-8-19)18-12(10)15/h2-3,5-8H,(H,16,17,18,19) |
Clé InChI |
HIQVNOZXKIXOEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CN=C(N=C2Cl)NC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


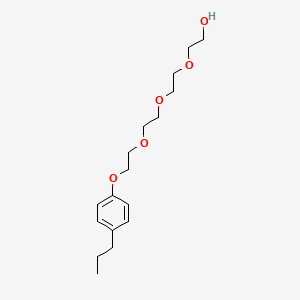
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
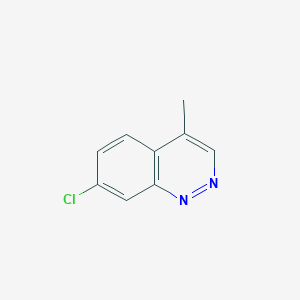
![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)

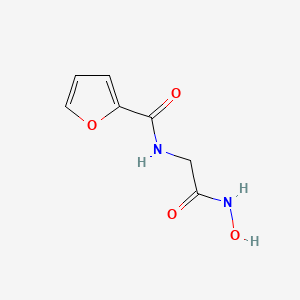
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)

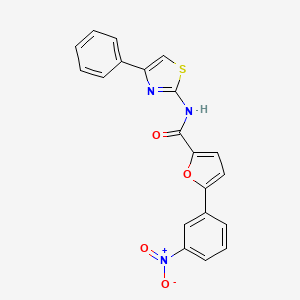
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
